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Compound of Interest

Compound Name: N-Pentadecanoyl-psychosine

Cat. No.: B3026322 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "N-Pentadecanoyl-psychosine" is chemically inconsistent. Psychosine

(also known as galactosylsphingosine) is a lysosphingolipid, characterized by the absence of

an N-acyl fatty acid chain. Its precursor, galactosylceramide, is an N-acylated molecule. This

guide will focus on the biological functions of the well-characterized and pathologically

significant molecule, psychosine.

Executive Summary
Psychosine (galactosylsphingosine) is a cytotoxic lysosphingolipid that serves as a primary

pathogenic agent in Globoid Cell Leukodystrophy (GLD), or Krabbe disease.[1][2] This

inherited neurodegenerative disorder results from a deficiency in the lysosomal enzyme

galactosylceramidase (GALC), leading to the accumulation of psychosine in the nervous

system.[3][4] Once considered merely a metabolic byproduct, psychosine is now understood to

be a potent bioactive lipid that triggers a cascade of detrimental cellular events. Its toxicity

stems primarily from its ability to perturb cell membrane architecture, particularly lipid rafts,

rather than through specific, high-affinity protein interactions.[1][5] This membrane disruption

initiates pleiotropic effects, including apoptosis, inhibition of key signaling pathways like Protein

Kinase C (PKC), disruption of cytokinesis, induction of a pro-inflammatory state, and

mitochondrial dysfunction.[1][6][7][8] This guide provides a comprehensive overview of the

synthesis, degradation, and multifaceted biological functions of psychosine, presenting key

quantitative data and experimental methodologies relevant to its study.
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Psychosine Metabolism: Synthesis and Degradation
Psychosine homeostasis is tightly regulated. Its accumulation is the central event in the

pathophysiology of Krabbe disease.[5]

2.1 Synthesis Pathways Historically, psychosine was thought to be synthesized primarily

through an anabolic pathway. However, recent evidence has confirmed that a catabolic route is

the main source of its pathological accumulation.

Catabolic Pathway (Primary): The principal pathway for psychosine generation in Krabbe

disease involves the deacylation of galactosylceramide by the lysosomal enzyme acid

ceramidase (ACDase).[4][9] This finding was crucial as it confirmed the "psychosine

hypothesis," which posits that psychosine accumulation is the direct cause of the clinical

signs of the disease.[4]

Anabolic Pathway: A secondary pathway exists where psychosine is synthesized from

sphingosine and UDP-galactose via the enzyme UDP-galactose:sphingosine

galactosyltransferase.[8][10]

2.2 Degradation Pathway Psychosine is normally degraded by the lysosomal enzyme

galactosylceramidase (GALC), which hydrolyzes it into galactose and sphingosine.[8][11] A

genetic deficiency of GALC leads to the pathological accumulation of psychosine.[11]
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Caption: Metabolic pathways of psychosine synthesis and degradation.

Biological Functions and Mechanisms of
Cytotoxicity
Psychosine exerts a wide range of cytotoxic effects, primarily through the physical disruption of

cellular membranes, which leads to the dysregulation of multiple signaling pathways.[1]

3.1 Membrane Perturbation and Lipid Raft Disruption The primary mechanism of psychosine

toxicity is non-enantioselective, indicating it acts by altering the biophysical properties of

membranes rather than binding to specific chiral protein targets.[1][3] Psychosine accumulates

in lipid rafts—specialized membrane microdomains rich in cholesterol and sphingolipids that

are critical for signal transduction.[1][5] This accumulation disrupts raft architecture, impairing

the function of resident proteins and compromising vesicular transport.[5]

3.2 Induction of Apoptosis Psychosine is a potent inducer of apoptosis, particularly in

oligodendrocytes, the myelin-producing cells of the central nervous system.[1] This

programmed cell death is a key contributor to the progressive demyelination seen in Krabbe

disease.[3] Treatment of oligodendrocytic cell lines with psychosine results in a dose-

dependent increase in apoptosis markers like Annexin V.[1]

3.3 Pro-Inflammatory Signaling In the central nervous system, psychosine promotes a chronic

inflammatory state. It potentiates the lipopolysaccharide (LPS)-induced production of pro-

inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-α

(TNF-α), in astrocytes.[6] Furthermore, it upregulates the expression of inducible nitric oxide

synthase (iNOS), leading to excessive production of nitric oxide (NO) and peroxynitrite, which

are highly damaging to neural cells.[6] This process involves the nuclear translocation of

transcription factors AP-1 and C/EBP.[6]
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Caption: Psychosine-induced pro-inflammatory signaling in astrocytes.

3.4 Inhibition of Protein Kinase C (PKC) Psychosine is a known inhibitor of Protein Kinase C

(PKC), a critical family of enzymes involved in numerous signal transduction pathways.[1] It

prevents the translocation of phosphorylated (active) PKC to the plasma membrane, a

necessary step for its function.[1] This inhibition is thought to result from the disruption of

membrane domains required for PKC docking and activation.[1]
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3.5 Disruption of Cytokinesis and Actin Reorganization A hallmark of Krabbe disease is the

presence of multinucleated 'globoid cells' in the brain.[7][12] Psychosine induces this

phenotype by inhibiting cytokinesis, the final stage of cell division.[7] It disrupts the normal

reorganization of the actin cytoskeleton, causing the formation of giant actin clots and

preventing the successful completion of the cleavage furrow, leading to the formation of

multinuclear cells.[7]

3.6 Additional Pathogenic Roles

GPCR Activation: Psychosine is a specific ligand for the T cell death-associated gene 8

(TDAG8), an orphan G protein-coupled receptor.[12] Activation of this receptor by

psychosine contributes to the formation of globoid cells.[12]

Mitochondrial Dysfunction: It potently and reversibly inhibits cytochrome c oxidase activity

within the mitochondrial membrane, impairing cellular respiration.[8]

Anti-Angiogenic Effects: Psychosine exhibits anti-angiogenic properties by causing the

disassembly of actin structures in endothelial cells, which could impair blood vessel

development and contribute to CNS damage.[13]

Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of

psychosine from published studies.
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Parameter Model System Value
Biological
Effect

Reference

Cytotoxicity

MO3.13

Oligodendrocytic

Cells

20 µM (Lethal

Dose)

70-80%

reduction in cell

viability after 24h

[1]

MO3.13

Oligodendrocytic

Cells

5 µM (Sub-lethal

Dose)

No significant

toxicity after 24h
[1]

Human

Astrocytes
EC₅₀ ≈ 15 µM

Induction of cell

death after 4h
[14]

Demyelination

Mouse

Organotypic

Cerebellar Slices

EC₅₀ ≈ 100 nM
Direct induction

of demyelination
[14]

Pathway

Inhibition

Human

Astrocytes

IC₅₀ ≈ 100 nM

(pFTY720)

Attenuation of

psychosine-

induced cell

death

[14]

Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of psychosine's function. Below are

summaries of protocols for key experiments cited in the literature.

5.1 Protocol: Psychosine Extraction and Quantification by LC-MS/MS This protocol is adapted

from methodologies used to measure psychosine in tissues.[1][4]

Homogenization: Homogenize tissue samples (e.g., brain, sciatic nerve) in a suitable buffer

(e.g., 0.04 M citric acid).

Internal Standard: Add a known amount of an internal standard (e.g., N,N-

dimethylpsychosine) to 50 µL of the homogenate.

Lipid Extraction: Perform a two-step extraction using 200 µL of methanol (MeOH) for each

step. Vortex, centrifuge, and pool the supernatants after each extraction.
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LC-MS/MS Analysis:

Inject the extracted sample into a liquid chromatography system equipped with a

hydrophilic interaction liquid chromatography (HILIC) column to separate

galactosylsphingosine from its isomers (e.g., glucosylsphingosine).

Perform detection using a tandem mass spectrometer (e.g., AB SCIEX 4000QTRAP) with

electrospray ionization (ESI).

Quantify the psychosine concentration by comparing its peak area to that of the internal

standard.

5.2 Protocol: Cell Viability and Apoptosis Assay This protocol is based on the assessment of

psychosine-induced cell death.[1]

Cell Culture: Plate cells (e.g., MO3.13 oligodendrocytic line) and serum-starve for 24 hours

to synchronize them.

Treatment: Treat cells with varying concentrations of psychosine (e.g., 5 µM and 20 µM) or

vehicle control (DMSO) for a specified time (e.g., 24 hours).

Apoptosis Staining (Annexin V):

Harvest the cells by gentle trypsinization.

Wash cells with cold PBS.

Resuspend cells in Annexin V Binding Buffer.

Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

Incubate in the dark for 15 minutes at room temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-

negative cells are considered early apoptotic, while double-positive cells are late

apoptotic/necrotic.
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5.3 Protocol: Visualization of Actin Filaments This protocol is used to observe the effects of

psychosine on the cytoskeleton.[7]

Cell Culture and Treatment: Grow adherent cells (e.g., U937 myelomonocyte line) on glass

coverslips and treat with psychosine or vehicle.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room

temperature.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

Staining:

Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., FITC- or

Rhodamine-phalloidin) for 20-60 minutes at room temperature to stain F-actin.

(Optional) Counterstain nuclei with DAPI.

Microscopy: Mount the coverslips onto microscope slides and visualize the actin

cytoskeleton using a fluorescence microscope. Look for abnormalities such as the formation

of "giant actin clots."[7]
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General Workflow for Cellular Assays
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Caption: A generalized experimental workflow for studying psychosine's cellular effects.

Conclusion and Therapeutic Implications
Psychosine is a key neurotoxin whose accumulation is the primary driver of pathology in

Krabbe disease.[4][5] Its multifaceted mechanism of action, centered on the disruption of

membrane integrity, leads to widespread cellular dysfunction, including oligodendrocyte

apoptosis, inflammation, and demyelination.[1][6] The definitive confirmation that psychosine is

generated catabolically from galactosylceramide by acid ceramidase (ACDase) has been a
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landmark discovery.[4][9] This finding not only solidifies the "psychosine hypothesis" but also

identifies ACDase as a promising new therapeutic target for substrate reduction therapy in

Krabbe disease, offering a novel avenue for drug development professionals.[4][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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